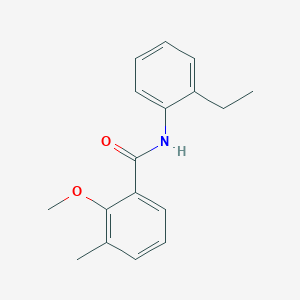![molecular formula C22H25N3O4 B244028 N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244028.png)
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as PPDC, is a chemical compound that has gained significant attention in the scientific research community in recent years. PPDC is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which plays a crucial role in regulating various cellular processes such as cell growth, division, and apoptosis.
作用机制
PPDC exerts its pharmacological effects by inhibiting the activity of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which is a serine/threonine phosphatase that regulates various cellular processes. N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is involved in the dephosphorylation of several signaling proteins, including AKT, ERK, and p53, which play crucial roles in cell growth, differentiation, and apoptosis. By inhibiting N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, PPDC can alter the phosphorylation status of these proteins and induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
PPDC has been shown to have several biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of viral replication. PPDC has been shown to induce G1 phase cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Additionally, PPDC has been shown to reduce oxidative stress and inflammation in the brain, which can protect against neurodegenerative disorders. Furthermore, PPDC has been shown to inhibit the replication of several viruses, including HIV, HCV, and SARS-CoV-2.
实验室实验的优点和局限性
PPDC has several advantages for lab experiments, including its high potency and selectivity for N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibition. Additionally, PPDC has been shown to have low toxicity in vitro and in vivo. However, PPDC has some limitations for lab experiments, including its low solubility in water, which can make it difficult to use in certain assays. Furthermore, PPDC has a relatively short half-life, which can limit its effectiveness in in vivo experiments.
未来方向
There are several future directions for PPDC research, including the development of more potent and selective N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitors. Additionally, further studies are needed to investigate the potential therapeutic applications of PPDC in various diseases, including cancer, neurodegenerative disorders, and viral infections. Furthermore, future studies should focus on optimizing the pharmacokinetic properties of PPDC to improve its effectiveness in in vivo experiments.
合成方法
PPDC can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis method of PPDC involves the reaction of 4-(4-bromophenyl)piperazine with 4-fluorobenzaldehyde to obtain 4-(4-fluorobenzyl)piperazine. This intermediate compound is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to obtain PPDC.
科学研究应用
PPDC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. PPDC has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, PPDC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, PPDC has been shown to inhibit the replication of several viruses, including HIV, HCV, and SARS-CoV-2.
属性
分子式 |
C22H25N3O4 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c1-2-21(26)25-11-9-24(10-12-25)18-6-4-17(5-7-18)23-22(27)16-3-8-19-20(15-16)29-14-13-28-19/h3-8,15H,2,9-14H2,1H3,(H,23,27) |
InChI 键 |
RXSUVFJWJPEAQV-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
规范 SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B243945.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B243946.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243947.png)


![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B243953.png)
![4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243954.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B243959.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243960.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B243963.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243964.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243965.png)
![3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243968.png)